molecular formula C12H20N4 B1648895 1,4-Bis(3-isocyanopropyl)piperazine CAS No. 51641-96-4

1,4-Bis(3-isocyanopropyl)piperazine

Cat. No.: B1648895
CAS No.: 51641-96-4
M. Wt: 220.31 g/mol
InChI Key: GTYUVOWMIHCPRM-UHFFFAOYSA-N
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Description

1,4-Bis(3-isocyanopropyl)piperazine, also known as this compound, is a universal metal scavenger with a proven efficiency for ruthenium and palladium metals. It is a metathesis reaction quencher, reducing metal content to 10 ppm after 20 minutes of scavenging time followed by silica gel filtration. This compound is compatible with a broad range of functional groups and solvents, making it a versatile compound in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(3-isocyanopropyl)piperazine is synthesized through a series of chemical reactions involving piperazine and isocyanopropyl groups. The synthesis typically involves the reaction of piperazine with 3-isocyanopropyl chloride under controlled conditions to form the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as silica gel filtration to remove any impurities and ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-isocyanopropyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,4-Bis(3-isocyanopropyl)piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

1,4-Bis(3-isocyanopropyl)piperazine exerts its effects by binding to metal ions such as ruthenium and palladium, forming stable complexes that can be easily removed from the reaction mixture. This mechanism involves the coordination of the isocyanopropyl groups with the metal ions, effectively scavenging them from the solution. The molecular targets include metal ions, and the pathways involved are primarily related to metal-ligand coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(3-isocyanopropyl)piperazine is unique due to its high efficiency in scavenging ruthenium and palladium metals, compatibility with a wide range of functional groups and solvents, and its stability and non-volatility. These properties make it a preferred choice in various chemical processes where metal contamination needs to be minimized .

Properties

IUPAC Name

1,4-bis(3-isocyanopropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYUVOWMIHCPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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